Px-cec1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
KPFKKLEKVGRNIRDGIIKAGPAVAVIGQATSIARPTGK |
Origin of Product |
United States |
Molecular and Genetic Characterization of Px Cec1
Gene Cloning and Sequence Analysis of Px-cec1 cDNA
A full-length cDNA encoding Plutella xylostella cecropin (B1577577) 1, designated as this compound, was obtained using RT-PCR. science.govscience.govnih.gov The cDNA sequence is 480 bp in length. science.govscience.govnih.gov Sequence analysis indicates that the mature this compound protein comprises 39 amino acid residues. unal.edu.co Circular dichroism (CD) analysis of recombinant this compound revealed that the protein primarily contains α-helixes. science.govscience.govnih.gov
Transcriptional Expression Profiles of this compound in Plutella xylostella Tissues
The transcriptional expression of this compound has been investigated across various tissues and under different conditions in Plutella xylostella.
Spatial Expression Across Diverse Tissues (e.g., fat body, hemocytes, midgut, epidermis)
Northern blot analysis demonstrated that the this compound transcript is predominantly expressed in the fat bodies, hemocytes, midgut, and epidermis of Plutella xylostella. science.govscience.govnih.gov The highest expression level was observed in the fat bodies. science.govscience.govnih.gov
Temporal Dynamics of this compound Expression Following Microbial Challenge
The expression of this compound mRNA in fat bodies significantly increased 24 hours after microbial challenge. science.govscience.govnih.gov Studies have shown high levels of this compound transcripts in epidermis, fat body, and hemocytes after induction with Metarhizium anisopliae at 24, 30, and 36 hours, respectively. nih.govplos.orgnih.gov Specifically, in hemocytes, this compound showed maximum expression after 36 hours following inoculation with M. anisopliae. nih.govplos.org
Influence of Specific Microbial Inducers on this compound Transcriptional Levels
Staphylococcus aureus was found to induce the highest expression of this compound mRNA in fat bodies following microbial challenge. science.govscience.govnih.gov Induction with Metarhizium anisopliae also led to increased transcript levels of Px-cecs (including this compound) in epidermis, fat body, and hemocytes. nih.govplos.orgnih.gov
Recombinant Production and Purification of this compound Protein
Recombinant this compound protein has been produced and purified for functional studies.
Heterologous Expression Systems for this compound (e.g., Drosophila S2 cells)
Recombinant this compound has been expressed and purified from Drosophila S2 cells. plos.org Drosophila S2 cells are a common heterologous expression system used for producing recombinant proteins, including insect proteins, and are known to enhance protein quality. plos.orgthermofisher.comwikipedia.orgfishersci.nl Purified this compound has also been obtained using the constructed vector pET-32a (+) in Escherichia coli. plos.org
Methodologies for Recombinant this compound Purification
The purification of recombinant proteins, including peptides like this compound, is a crucial step for detailed characterization and functional studies sinobiological.comtechnologynetworks.com. General methodologies for recombinant protein purification often involve several phases: capture, intermediate purification, and polishing sinobiological.com. These methods exploit the similarities and differences between the target protein and other cellular components sinobiological.com.
While specific detailed protocols for recombinant this compound purification were not extensively detailed in the search results, the successful characterization and analysis of recombinant this compound, including antimicrobial assays and circular dichroism analysis, imply that purification methods were employed nih.gov. Recombinant protein purification commonly utilizes techniques such as chromatography (e.g., affinity chromatography using protein tags like His-tag or GST-tag, ion-exchange chromatography) and other methods like centrifugation, precipitation, ultrafiltration, and dialysis sinobiological.comtechnologynetworks.comnih.govnih.gov.
For instance, purification of other recombinant proteins has involved cell lysis, centrifugation to clear lysate, and subsequent chromatographic steps like Q-sepharose column chromatography with gradient elution nih.gov. The choice and combination of purification techniques are aimed at achieving the desired purity and functionality of the target protein sinobiological.comtechnologynetworks.com.
Secondary Structural Characterization of this compound
The secondary structure of a protein refers to the local folding patterns of the polypeptide chain, such as alpha-helices and beta-sheets, which are stabilized by hydrogen bonds ysu.amwisc.eduamrita.edu. Determining the secondary structure is essential for understanding a protein's function and properties amrita.edu.
Spectroscopic Analysis of Secondary Structure (e.g., Circular Dichroism for α-helix content)
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins and peptides in solution wisc.edumosbri.euresearchgate.net. CD measures the differential absorption of left and right circularly polarized light by chiral molecules mosbri.euaps.org. The far-ultraviolet region of the CD spectrum (typically 190-250 nm) is particularly informative about the protein backbone conformation and the presence of different secondary structure elements like alpha-helices, beta-sheets, turns, and random coils wisc.edumosbri.eu.
A CD analysis of recombinant this compound revealed that it mainly contained α-helixes nih.gov. This finding is consistent with the known structural characteristics of many cecropins, which are often unstructured in aqueous solution but adopt an alpha-helical conformation upon interacting with membranes nih.gov. CD spectroscopy can also be used to study conformational changes in proteins under different conditions, such as changes in temperature, pH, or the presence of ligands mosbri.euresearchgate.net.
While the specific percentage of alpha-helix content for this compound from the CD analysis was not provided in the search results, CD data can be analyzed using various algorithms to estimate the proportions of different secondary structure elements wisc.edumosbri.eu.
Antimicrobial Activity Spectrum and Potency of Px Cec1
Evaluation of Broad-Spectrum Antimicrobial Activity
Antimicrobial assays have demonstrated that recombinant Px-cec1 exhibits a broad spectrum of activity. nih.govnih.govamazonaws.com This broad activity encompasses both major categories of bacteria, Gram-positive and Gram-negative strains, as well as fungal pathogens. nih.govnih.govamazonaws.com
This compound has shown activity against Gram-positive bacteria. nih.govnih.govamazonaws.com For instance, studies using scanning electron microscopy and transmission electron microscopy have revealed that this compound can cause significant morphological alterations in Staphylococcus aureus, a representative Gram-positive bacterium. nih.gov
Research indicates that this compound is active against Gram-negative bacterial strains. nih.govnih.govamazonaws.com Some findings suggest that Px-cecs, including this compound, may exhibit higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria and fungi. nih.govamazonaws.com Escherichia coli DH5α is one Gram-negative strain against which this compound's activity has been quantitatively assessed. nih.govamazonaws.com
In addition to its antibacterial properties, this compound also demonstrates activity against fungal pathogens. nih.govnih.govamazonaws.com Studies have specifically evaluated its effects on fungi such as Metarhizium anisopliae. nih.govamazonaws.com Microscopic analysis has shown that cecropins, including this compound, can induce significant morphological alterations to the spores of M. anisopliae. nih.govamazonaws.com
Activity against Gram-Negative Bacterial Strains
Quantitative Assessment of Antimicrobial Potency
The potency of this compound has been quantitatively assessed through the determination of its Minimal Inhibitory Concentrations (MICs) against various microorganisms. nih.govamazonaws.com The MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Minimal Inhibitory Concentrations have been determined for this compound against specific microbial strains. Studies have reported MIC values for this compound against the Gram-negative bacterium E. coli DH5α and the fungus M. anisopliae. nih.govamazonaws.com
| Microorganism | Type | This compound MIC (μM) | Source |
| E. coli DH5α | Gram-Negative | 0.1 | nih.govamazonaws.com |
| Metarhizium anisopliae | Fungus | 4.5 | nih.govamazonaws.com |
These values provide a quantitative measure of this compound's potency against these specific organisms, with a lower MIC indicating higher potency.
Comparative Antimicrobial Efficacy of this compound
This compound is an antimicrobial peptide identified in the diamondback moth, Plutella xylostella. nih.gov It belongs to the cecropin (B1577577) family, which are known as potent induced peptides involved in resisting microbial invasions in insects. nih.govnih.gov Research has focused on understanding its antimicrobial activity spectrum and potency, particularly in comparison to other cecropins from the same species and its efficacy against specific entomopathogenic fungi like Metarhizium anisopliae. nih.govnih.gov
Comparison with Other Cecropins (e.g., Px-cec2, Px-cec3) from Plutella xylostella
This compound, along with Px-cec2 and Px-cec3, are recombinant cecropins from P. xylostella that have demonstrated a broad spectrum of antimicrobial activity. nih.govnih.gov This activity extends to various microorganisms, including fungi, Gram-positive bacteria, and Gram-negative bacteria. nih.govnih.gov
Studies have investigated the expression levels of these cecropins in different tissues of P. xylostella following induction by Metarhizium anisopliae. The transcript levels of Px-cecs (this compound, Px-cec2, and Px-cec3) were observed to be high in the epidermis, fat body, and hemocytes after induction. nih.govnih.gov Specifically, this compound and Px-cec3 showed high expression after 36 hours in hemocytes, while Px-cec2 was highly expressed after 30 hours in hemocytes following inoculation with M. anisopliae. nih.gov In fat body and epidermis, Px-cecs were mainly expressed after 30 and 24 hours of induction, respectively. nih.gov
While all three cecropins exhibit broad-spectrum activity, their potency can vary depending on the target microorganism. For instance, Px-cecs have illustrated higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria and fungi. plos.org Escherichia coli DH5α was found to be particularly sensitive to Px-cecs. plos.org
Studies involving the silencing of genes like Spätzle and Dorsal, which are involved in immune pathways, have shown that the expression of Px-cecs decreases, leading to increased susceptibility of P. xylostella larvae to M. anisopliae. nih.govnih.gov This suggests the involvement of these cecropins in the immune response regulated by Toll pathways in P. xylostella. nih.govplos.org
Activity against Specific Entomopathogenic Fungi (e.g., Metarhizium anisopliae)
This compound, Px-cec2, and Px-cec3 have shown activity against fungi, including the entomopathogenic fungus Metarhizium anisopliae. nih.govnih.gov Notably, Px-cecs have demonstrated higher activity against M. anisopliae compared to other selected fungal isolates. nih.govnih.govplos.org
Minimum Inhibitory Concentration (MIC) values provide a measure of the potency of these cecropins against M. anisopliae. Research indicates MIC values of 4.5 µM for this compound, 5.1 µM for Px-cec2, and 6.5 µM for Px-cec3 against M. anisopliae. plos.org These values suggest that this compound exhibits slightly higher activity against M. anisopliae compared to Px-cec2 and Px-cec3, as indicated by the lower MIC value. plos.orgplos.org
Microscopic analyses, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have revealed that cecropins induce significant morphological alterations to the spores of M. anisopliae. nih.govnih.govplos.org Spores of M. anisopliae exposed to cecropins appeared short and wrinkled compared to untreated spores, which had a normal smooth surface. plos.org These findings indicate that Px-cecs exert vital morphological changes to fungal spores. nih.gov
The high levels of Px-cec transcripts observed after induction by M. anisopliae further support the role of these peptides in the immune response against this fungus. nih.govnih.gov The expression profiles vary across different tissues and time points following infection, suggesting a dynamic immune response involving these cecropins. nih.govplos.org
Antimicrobial Activity (MIC in µM)
| Compound | E. coli DH5α | Metarhizium anisopliae |
| This compound | 0.1 | 4.5 |
| Px-cec2 | 0.5 | 5.1 |
| Px-cec3 | 0.2 | 6.5 |
Note: Data compiled from research findings. plos.org
Mechanistic Elucidation of Px Cec1 Antimicrobial Action
Cellular and Ultrastructural Impact on Microbial Targets
Microscopic analyses, particularly using electron microscopy, have provided insights into the physical damage inflicted upon microbial cells by Px-cec1. scu.edu.auscience.govnih.gov
Examination of Structural Changes in Fungal Spores (e.g., using Scanning Electron Microscopy and Transmission Electron Microscopy)
Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been employed to examine the structural impact of Px-cecs, including this compound, on fungal spores, notably Metarhizium anisopliae. scu.edu.auscience.gov SEM analysis demonstrated that M. anisopliae spores became short and wrinkled after interaction with Px-cecs, in contrast to the bright, normal, and smooth surface of untreated spores. scu.edu.auscience.gov TEM examination provided a more detailed view of the internal damage, showing that the cell membrane appeared "wafery" and the cellular cytoplasmic contents were dissolved and unclear. scu.edu.auscience.gov Furthermore, the entire cell membrane was observed to be disrupted, leading to the leakage of cellular cytoplasmic contents after treatment with this compound, Px-cec2, and Px-cec3. scu.edu.auscience.gov
Molecular Mechanisms of Microbial Inactivation
The antimicrobial action of this compound at the molecular level is primarily associated with its interaction with the microbial cell membrane. nih.gov
Investigations into Cell Membrane Permeabilization and Disruption
Research indicates that this compound exerts its antibacterial activity by acting on the cell membrane to disrupt bacterial cell structures. nih.gov The disruption of the cell membrane is a key event in the antimicrobial activity of cecropins. scu.edu.auscience.gov This permeabilization and disruption lead to the leakage of intracellular components, contributing to microbial cell death. scu.edu.auscience.gov The interaction with the cell membrane is considered a primary mechanism by which this compound inactivates microbes. nih.gov
Host Immune Regulatory Pathways Influencing this compound Expression
In its native host, Plutella xylostella, the expression of Px-cecs, including this compound, is influenced by host immune regulatory pathways in response to microbial challenge. scu.edu.auscience.gov Following induction by Metarhizium anisopliae, high levels of Px-cec transcripts are observed in various tissues of P. xylostella, such as the epidermis, fat body, and hemocytes. scu.edu.auscience.gov Studies have shown that the silencing of genes like Spätzle and Dorsal, which are components of the Toll pathway in insects, leads to reduced expression of cecropins and increased susceptibility of the larvae to M. anisopliae infection. scu.edu.auscience.gov This indicates that the Toll pathway plays a role in regulating the expression of this compound in response to fungal infection in Plutella xylostella. scu.edu.auscience.gov
Involvement of Toll Signaling Pathway Components (e.g., Spätzle, Dorsal) in this compound Transcriptional Regulation
The expression of antimicrobial peptides in insects is often tightly regulated by conserved immune signaling pathways, prominently including the Toll pathway. Studies in Plutella xylostella have demonstrated that the Toll signaling pathway is involved in the transcriptional regulation of this compound. Following induction by microorganisms such as the entomopathogenic fungus Metarhizium anisopliae, the transcripts of Px-cecs, including this compound, are detected at elevated levels in various tissues, including the epidermis, fat body, and hemocytes. scu.edu.auscience.gov
Key components of the Toll pathway, specifically Spätzle and Dorsal, have been implicated in this regulatory process in P. xylostella. Spätzle acts as an extracellular ligand that activates the Toll receptor, initiating a signaling cascade that ultimately leads to the nuclear translocation of the transcription factor Dorsal. Dorsal, in turn, binds to regulatory elements in the promoters of target genes, including those encoding antimicrobial peptides like this compound, thereby modulating their transcription. scu.edu.auscience.gov The observed increase in this compound transcript levels upon microbial challenge is consistent with the activation of the Toll pathway. scu.edu.auscience.gov
Genetic Manipulation (e.g., RNA Interference) to Dissect Regulatory Networks
To further dissect the regulatory networks controlling this compound expression and confirm the involvement of the Toll pathway components, genetic manipulation techniques, particularly RNA interference (RNAi), have been employed. RNAi is a powerful tool that allows for the sequence-specific silencing of gene expression by introducing double-stranded RNA (dsRNA) corresponding to the target gene.
In studies investigating the regulation of Px-cecs in P. xylostella, RNAi was used to knock down the expression of Spätzle (Pxspa) and Dorsal (Pxdor) genes separately. scu.edu.auscience.gov The results of these experiments revealed that silencing of either Spätzle or Dorsal led to a significant decrease in the expression levels of cecropins, including this compound, in the fat body, epidermis, and hemocytes. scu.edu.auscience.gov This provides strong evidence that both Spätzle and Dorsal are essential for the full transcriptional induction of this compound.
The impact of Spätzle and Dorsal knockdown on this compound expression in different tissues highlights the tissue-specific aspects of immune gene regulation in insects. For instance, the mRNA level of this compound was remarkably decreased in the fat body following the knockdown of Spätzle and Dorsal. scu.edu.au These findings underscore the critical role of the Toll signaling pathway, mediated by Spätzle and Dorsal, in orchestrating the humoral immune response in P. xylostella through the regulation of antimicrobial peptides like this compound. Furthermore, silencing of Spätzle and Dorsal resulted in increased susceptibility of P. xylostella larvae to M. anisopliae infection, correlating the reduced cecropin (B1577577) expression with compromised immune defense. scu.edu.auscience.gov
The following table summarizes the observed effects of Spätzle and Dorsal knockdown on this compound mRNA expression in different tissues:
| Tissue | Effect of Spätzle Knockdown on this compound mRNA Expression | Effect of Dorsal Knockdown on this compound mRNA Expression |
| Fat body | Remarkably decreased | Remarkably decreased |
| Epidermis | Decreased | Decreased |
| Hemocytes | Decreased | Decreased |
Note: Data based on qualitative descriptions of mRNA levels after knockdown compared to controls. scu.edu.au
Methodological Approaches in Px Cec1 Research
Molecular Biology Techniques
Molecular biology techniques are fundamental in studying the gene encoding Px-cec1, including its isolation, cloning, and expression analysis.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for cDNA Cloning
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a technique used to synthesize complementary DNA (cDNA) from an RNA template, facilitating the cloning of genes neb.comneb.comwikipedia.org. In this compound research, RT-PCR has been employed to obtain the full-length cDNA sequence encoding the peptide nih.gov. This process involves using reverse transcriptases to synthesize the first strand of cDNA from mRNA, followed by PCR amplification of the cDNA neb.comneb.comwikipedia.org. For this compound, a 480bp full-length cDNA was successfully obtained using this method nih.gov. cDNA cloning allows for the propagation and characterization of a DNA copy of an RNA sequence neb.comneb.com.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling
Research findings using qRT-PCR have shown that the transcript levels of this compound, along with other cecropin (B1577577) genes (Px-cec2 and Px-cec3), are highly expressed in the epidermis, fat body, and hemocytes of P. xylostella after induction by Metarhizium anisopliae researchgate.netnih.gov. Specifically, the highest expression level of this compound mRNA in fat bodies was observed 24 hours after microbial challenge, with Staphylococcus aureus inducing the highest expression nih.gov. Another study indicated that this compound showed maximum expression in hemocytes after 36 hours following inoculation with M. anisopliae researchgate.net.
The relative expression levels of this compound mRNA can be analyzed using methods such as the 2-ΔΔCt method, with a reference gene like Actin used as an internal control researchgate.net.
Here is an example of how qRT-PCR data on this compound expression might be presented:
| Tissue | Treatment | Time Post-Treatment (h) | Relative this compound Expression (Fold Change) |
| Fat body | Microbial Challenge (S. aureus) | 24 | Significantly Increased |
| Fat body | M. anisopliae | 30 | High levels |
| Epidermis | M. anisopliae | 24 | High levels |
| Hemocytes | M. anisopliae | 36 | Maximum expression |
Northern Blot Analysis for Transcript Detection and Localization
Northern blot analysis is a traditional molecular biology technique used to detect specific RNA sequences within a sample of mixed RNAs byjus.comthermofisher.com. It involves separating RNA samples by size using gel electrophoresis, transferring the RNA to a membrane, and then hybridizing it with a labeled probe complementary to the target RNA sequence byjus.comthermofisher.comnih.gov. This method is valuable for determining transcript size and detecting alternatively spliced transcripts thermofisher.com.
Northern blot analysis has been applied in this compound research to study its transcript expression and localization nih.govresearchgate.net. A Northern blot analysis revealed that the this compound transcript is predominantly expressed in specific tissues of Plutella xylostella, including fat bodies, hemocytes, midgut, and epidermis nih.gov. The highest expression level was observed in the fat bodies nih.gov.
RNA Interference (RNAi) for Gene Function Elucidation
RNA Interference (RNAi) is a post-transcriptional gene silencing mechanism triggered by double-stranded RNA (dsRNA) that leads to sequence-specific degradation of complementary mRNA savemyexams.comwikipedia.orginvivogen.com. This technique is a powerful tool for analyzing gene function by specifically reducing the expression of a target gene invivogen.comutoronto.ca.
Data from RNAi experiments followed by qRT-PCR analysis can demonstrate the effect of gene silencing on this compound expression:
| Tissue | RNAi Target Gene | Effect on this compound mRNA Level |
| Fat body | Spätzle | Remarkably decreased |
| Fat body | Dorsal | Decreased |
| Epidermis | Spätzle | Decreased |
| Epidermis | Dorsal | Decreased |
| Hemocytes | Spätzle | Decreased |
| Hemocytes | Dorsal | Decreased |
Protein Biochemistry and Structural Analysis
Protein biochemistry techniques are essential for studying the this compound peptide itself, including its production and characterization.
Recombinant Protein Expression and Purification
Recombinant protein expression and purification techniques are used to produce large quantities of a specific protein for functional and structural studies thermofisher.combio-rad.complos.orgneb.com. This typically involves cloning the gene encoding the protein into an expression vector, transforming a host organism (such as bacteria, yeast, or insect cells) with the vector, inducing protein expression, and then purifying the recombinant protein from the cell lysate thermofisher.combio-rad.complos.org. Affinity chromatography is a common method for purifying recombinant proteins, often utilizing fusion tags thermofisher.combio-rad.comneb.com.
Recombinant this compound has been expressed and purified for functional characterization nih.govnih.gov. Studies have demonstrated that purified recombinant this compound exhibits broad-spectrum antimicrobial properties against various microorganisms, including fungi, Gram-positive bacteria, and Gram-negative bacteria nih.govnih.gov. For example, recombinant this compound showed activity against Staphylococcus aureus nih.gov. Structural analysis using techniques like circular dichroism (CD) has revealed that recombinant this compound primarily contains α-helixes nih.gov. Further microscopic analysis, such as scanning electron microscopy and transmission electron microscopy, has shown that this compound can cause significant morphological alterations to bacterial cells, suggesting its antibacterial activity involves disrupting cell membrane structures nih.gov.
Here is a summary of findings related to recombinant this compound:
| Characteristic | Finding |
| Antimicrobial Spectrum | Broad-spectrum against fungi, Gram-positive, and Gram-negative bacteria |
| Activity against S. aureus | Exhibits activity |
| Hemolytic Activity | Did not exhibit hemolytic activity against human erythrocytes |
| Secondary Structure | Primarily contains α-helixes (based on CD analysis) |
| Mechanism of Action | Causes morphological alterations to bacteria, disrupts cell membrane |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of proteins and peptides in various environments. cuni.czresearchgate.net It measures the differential absorption of left and right circularly polarized light by a sample. cuni.cz Analysis of CD spectra can reveal the presence and proportion of different secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coils. researchgate.net
In studies of this compound, CD analysis has been employed to determine its secondary structure. A CD analysis revealed that recombinant this compound primarily contains α-helixes. nih.gov CD measurements are typically performed over a specific wavelength range (e.g., 260 to 200 nm or 280 to 190 nm) using a spectropolarimeter. researchgate.netbiomedres.usbiorxiv.orgnih.gov The resulting spectra are then analyzed to determine the secondary structure composition. researchgate.netbiomedres.us
Microbiological Assays
Microbiological assays are fundamental for evaluating the effectiveness of antimicrobial compounds like this compound against various microorganisms.
Antimicrobial Assays for Spectrum and Potency Determination
Antimicrobial assays are conducted to determine the range of microorganisms that this compound can inhibit or kill (spectrum) and the concentration at which it is effective (potency). These assays have demonstrated that purified recombinant this compound exhibits a broad spectrum of antimicrobial activity. nih.govnih.govplos.orgsemanticscholar.orgomicsdi.orgnih.gov It has shown activity against fungi, Gram-positive bacteria, and Gram-negative bacteria. nih.govnih.govplos.orgsemanticscholar.orgnih.gov Specifically, this compound has demonstrated higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria and fungi. nih.govsemanticscholar.org
Minimal Inhibitory Concentration (MIC) Determinations
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a specific incubation period. nih.govijsra.net MIC determinations are a standard method for quantifying the potency of antimicrobial peptides. nih.govijsra.netresearchgate.netresearchgate.netfrontiersin.org
Studies have determined the MIC values of this compound against various microbial strains. The findings indicate that this compound exhibits high antimicrobial activity against the tested strains. nih.govsemanticscholar.org For instance, Escherichia coli DH5α was found to be particularly sensitive to this compound, with a reported MIC value of 0.1 μM. nih.govsemanticscholar.org Px-cecs, including this compound, also showed higher activity against Metarhizium anisopliae compared to other tested fungal isolates, with this compound having an MIC value of 4.5 μM against M. anisopliae. semanticscholar.org
Here is a summary of some reported MIC values for this compound:
| Microorganism | MIC (μM) | Source |
| Escherichia coli DH5α | 0.1 | nih.govsemanticscholar.org |
| Metarhizium anisopliae | 4.5 | semanticscholar.org |
Advanced Microscopy for Cellular and Ultrastructural Impact
Advanced microscopy techniques provide visual evidence of the effects of antimicrobial compounds on the morphology and internal structures of target cells.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is used to examine the surface morphology of specimens at high resolution. frontiersin.org It provides detailed images of the external features of cells and can reveal alterations caused by antimicrobial agents. nih.govsemanticscholar.orgbiomedres.usresearchgate.net
SEM analysis has been utilized to observe the impact of this compound on the surface morphology of microorganisms. Studies on the fungal spores of Metarhizium anisopliae treated with P. xylostella cecropins, including this compound, showed that the spores became short and wrinkled compared to untreated spores which had a bright and normal smooth surface. plos.org Furthermore, SEM has revealed significant morphological alterations in Staphylococcus aureus treated with this compound. nih.gov
Transmission Electron Microscopy (TEM) for Internal Cellular Structures
TEM analysis of microorganisms treated with this compound has shown vital morphological alterations to their internal cellular structures. nih.govplos.orgbiomedres.usresearchgate.net For instance, TEM studies on Staphylococcus aureus treated with this compound revealed significant morphological changes, suggesting that this compound exerts its antibacterial activity by acting on the cell membrane to disrupt bacterial cell structures. nih.gov Similarly, TEM analysis of Metarhizium anisopliae spores interacted with P. xylostella cecropins, including this compound, also revealed morphological alterations. plos.org Another study involving a different cecropin (CecropinXJ) also utilized TEM to show that treated pathogens underwent obvious morphological changes compared to controls, suggesting membrane disruption as a mechanism of action. researchgate.net
Ecological Significance and Biotechnological Research Applications
Role of Px-cec1 in the Evolutionary Adaptation and Immune Defense of Plutella xylostella against Pathogens
This compound is a linear cationic antibacterial peptide belonging to the cecropin (B1577577) family, known for potent activity against microorganisms. nih.gov Studies have shown that this compound is an important component of the humoral immune response in P. xylostella. Its transcript is predominantly expressed in immune-related tissues such as fat bodies, hemocytes, midgut, and epidermis, with the highest expression observed in fat bodies. nih.gov
The expression of this compound mRNA is significantly induced following microbial challenge, indicating its direct involvement in combating infections. nih.gov For instance, induction by Staphylococcus aureus led to a significant increase in this compound expression in fat bodies. nih.gov Furthermore, the expression levels of Px-cecs (including this compound) have been shown to increase in P. xylostella upon exposure to the entomopathogenic fungus Metarhizium anisopliae. nih.govresearchgate.net Silencing of key components in the immune signaling pathways, such as Spätzle and Dorsal, resulted in decreased expression of cecropins and increased susceptibility of P. xylostella larvae to M. anisopliae, highlighting the critical role of these peptides in immune defense. nih.gov
The broad-spectrum antimicrobial activity of this compound against fungi, Gram-positive, and Gram-negative bacteria suggests its importance in the evolutionary adaptation of P. xylostella to a diverse microbial environment. nih.gov This broad activity contributes to the insect's ability to survive encounters with various potential pathogens encountered in its habitat and diet.
Exploration of this compound for Potential Application in Biological Control Strategies against Insect Pests
The potent antimicrobial properties of this compound make it a candidate for exploration in novel biological control strategies against insect pests. Given its efficacy against various microorganisms, including entomopathogenic fungi like Metarhizium anisopliae, research into this compound could potentially lead to methods to enhance the susceptibility of P. xylostella or other pests to microbial control agents. nih.gov
Conversely, understanding how P. xylostella utilizes this compound to defend against pathogens could inform strategies to overcome this natural defense in pest management. For example, approaches that interfere with the induction or function of this compound might enhance the effectiveness of microbial insecticides. Research suggests that targeting the insect's immune system, including peptides like cecropins, could be a foundation for biological control of insect pests. nih.govomicsdi.orgfigshare.com
While the direct use of this compound as a biological control agent targeting pests is not explicitly detailed in the search results, its role in insect immunity and its broad-spectrum activity against microorganisms position it as a valuable subject for research in this area.
This compound as a Research Model for the Development of Novel Antimicrobial Agents
This compound serves as a valuable research model for the development of novel antimicrobial agents. Its structure and mechanism of action provide insights into the design of new peptide-based therapeutics. Recombinant this compound has demonstrated broad-spectrum antimicrobial properties against various bacteria and fungi in vitro. nih.gov
Studies using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have shown that this compound can cause significant morphological alterations to bacterial cells, such as S. aureus, by acting on the cell membrane and disrupting bacterial cell structures. nih.gov This mechanism of action, which involves membrane disruption, is a common feature of many AMPs and is less prone to resistance development compared to conventional antibiotics that target specific proteins or pathways.
The study of this compound contributes to the broader understanding of insect AMPs and their potential as templates for the development of new antimicrobial compounds to address the growing challenge of antimicrobial resistance. nih.gov
Genomic and Transcriptomic Approaches for Identifying this compound Orthologs and Related Peptides in Other Insect Species
Genomic and transcriptomic approaches are instrumental in identifying this compound orthologs and related antimicrobial peptides in other insect species. Integrated analysis of genome and transcriptome data from P. xylostella has been used to identify cecropin-encoding cDNAs, including Px-cec2 and Px-cec3, alongside this compound. nih.gov
Sequence analysis has revealed high conservation among the mature cecropins in P. xylostella, although some dissimilar sites exist. nih.gov Phylogenetic analysis indicates homology of P. xylostella cecropins with cecropins from other Lepidopteran species, suggesting conserved functions. nih.gov
Transcriptomic profiling in P. xylostella following microbial challenge has allowed researchers to observe the induction patterns of Px-cecs in different tissues and at various time points, providing insights into their coordinated immune response. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Px-cec1, and how can researchers ensure reproducibility in its preparation?
- Methodological Answer : Detailed experimental protocols must include precise reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps. Reproducibility is ensured by adhering to standardized characterization methods (e.g., NMR, HPLC) and cross-referencing with published data. For novel syntheses, full spectral data and purity metrics (≥95%) should be provided, with explicit citations to prior methods if adapted .
- Example Table :
| Synthesis Step | Key Parameters | Characterization Method | Reference Protocol |
|---|---|---|---|
| Precursor Activation | 80°C, 12h, N₂ atmosphere | FT-IR (functional group validation) | Smith et al. (2020) |
| Final Purification | Column chromatography (hexane:EtOAc 3:1) | HPLC (purity >98%) | Jones et al. (2021) |
Q. Which characterization techniques are most effective for verifying the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic (NMR, FT-IR), chromatographic (HPLC, GC), and crystallographic (XRD) analyses. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are critical. Cross-validate results against computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound while controlling for potential confounding variables?
- Methodological Answer : Use a PICO framework (Population: catalytic system; Intervention: variable pH/temperature; Comparison: inert analogs; Outcome: reaction rate/selectivity). Employ kinetic studies (e.g., Eyring plots) and isotopic labeling to trace mechanistic pathways. Control variables via factorial design experiments, with statistical validation (ANOVA) to isolate effects .
Q. What methodologies are recommended for reconciling contradictory data observed in studies on this compound's thermodynamic stability?
- Methodological Answer : Conduct a systematic scoping review using PCC criteria (Population: this compound; Concept: stability; Context: solvent systems/temperature). Compare experimental conditions across studies, identifying methodological divergences (e.g., calorimetry vs. computational models). Validate via controlled replication studies and meta-analysis to quantify uncertainty .
- Example Table :
| Study | Reported ΔG (kJ/mol) | Method | Identified Discrepancy Source |
|---|---|---|---|
| A (2023) | -120.5 ± 2.1 | DSC | Solvent purity (99% vs. 99.9%) |
| B (2024) | -115.8 ± 3.4 | DFT | Basis set selection (B3LYP vs. M06-2X) |
Q. In multi-step syntheses of this compound, what statistical approaches can optimize reaction conditions to enhance yield and reproducibility?
- Methodological Answer : Apply response surface methodology (RSM) or Taguchi orthogonal arrays to screen variables (e.g., catalyst loading, solvent polarity). Use machine learning (e.g., Bayesian optimization) to iteratively refine conditions. Validate with cross-lab reproducibility trials and report confidence intervals for key parameters .
Data Contradiction Analysis Framework
- Step 1 : Map discrepancies using a PICOT structure (Population, Intervention, Comparator, Outcome, Time) to isolate variables .
- Step 2 : Replicate conflicting experiments under standardized conditions, documenting raw data and metadata (e.g., equipment calibration logs) .
- Step 3 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for resolving contradictions (e.g., solvent impurity vs. kinetic vs. thermodynamic control) .
Key Considerations for Publication
- Experimental Section : Include raw data for critical steps (e.g., NMR spectra, chromatograms) in supplementary materials, with machine-readable formats for reproducibility .
- Ethical Reporting : Disclose conflicts (e.g., proprietary catalysts) and adhere to IUPAC nomenclature guidelines to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
